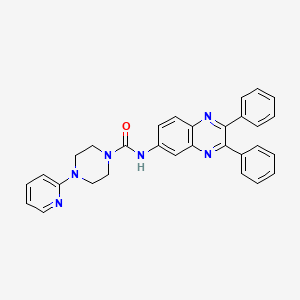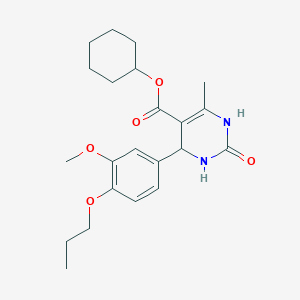
N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, also known as DPQ, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide acts as an ATP-competitive inhibitor of DNA-PK, binding to the ATP-binding site of the protein and preventing its activity. This inhibition can lead to the accumulation of DNA damage and subsequent cell death, making N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide a potential anti-cancer agent.
Biochemical and Physiological Effects:
N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth and proliferation of cancer cells. In addition, N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to enhance the effectiveness of radiation therapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is its selectivity for DNA-PK, making it a useful tool for studying the function of this protein complex. However, N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide can also inhibit other kinases, which can lead to off-target effects. In addition, the use of N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide in lab experiments can be limited by its low solubility and potential toxicity.
Direcciones Futuras
There are several potential future directions for the use of N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide in scientific research. One area of interest is the development of more potent and selective inhibitors of DNA-PK, which could have greater therapeutic potential in cancer treatment. In addition, N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide could be used in combination with other drugs or therapies to enhance their effectiveness. Finally, further studies are needed to better understand the mechanism of action of N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide and its potential applications in other biological processes.
Métodos De Síntesis
N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide can be synthesized through a multi-step process involving the reaction of quinoxaline-6-carboxylic acid, 2-aminopyridine, and 1-(2,3-diphenylpiperazin-4-yl)ethanone in the presence of a coupling reagent. The resulting product is then purified through column chromatography to obtain N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide in its pure form.
Aplicaciones Científicas De Investigación
N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been widely used in scientific research as a tool to study the function of DNA-dependent protein kinase (DNA-PK), a protein complex involved in DNA repair and other cellular processes. N-(2,3-diphenyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to inhibit the activity of DNA-PK, which can be useful in studying the role of DNA-PK in various biological processes.
Propiedades
IUPAC Name |
N-(2,3-diphenylquinoxalin-6-yl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N6O/c37-30(36-19-17-35(18-20-36)27-13-7-8-16-31-27)32-24-14-15-25-26(21-24)34-29(23-11-5-2-6-12-23)28(33-25)22-9-3-1-4-10-22/h1-16,21H,17-20H2,(H,32,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMLKALQYUKDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5117157.png)

![ethyl 4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5117170.png)
![3-(3-chlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117171.png)

![methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate](/img/structure/B5117194.png)
![N-(7-methyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5117195.png)

![5-[4-(2-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5117213.png)
![4-[3-(5-isopropyl-2-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5117229.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5117246.png)
![3-(3,4-dimethoxyphenyl)-3-[(4-iodophenyl)amino]-1-(4-methylphenyl)-1-propanone](/img/structure/B5117247.png)
